

In-Depth Technical Guide to Fmoc-Piperazine Hydrochloride (CAS: 215190-22-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-piperazine hydrochloride*

Cat. No.: *B1334004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-piperazine hydrochloride** (CAS: 215190-22-0), a key building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery. This document details its chemical and physical properties, provides insights into its applications, and outlines relevant experimental protocols.

Chemical and Physical Properties

Fmoc-piperazine hydrochloride is a white to off-white crystalline solid.^[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine scaffold makes it a valuable reagent for the controlled introduction of the piperazine moiety in multi-step synthetic processes.^[2] The hydrochloride salt form generally enhances its solubility in organic solvents commonly used in synthesis.^[1]

Table 1: Physicochemical Properties of **Fmoc-Piperazine Hydrochloride**

Property	Value	Reference(s)
CAS Number	215190-22-0	[2]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₂ ·HCl	[2]
Molecular Weight	344.8 g/mol	[1]
Melting Point	157-161 °C	[2]
Appearance	White to off-white solid	[1]
Purity	≥ 99% (HPLC)	[2]

Table 2: Solubility Profile of **Fmoc-Piperazine Hydrochloride**

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	Moderate to good solubility	[1]
Dimethyl sulfoxide (DMSO)	Moderate to good solubility; 10 mg/mL	[1][3]
Water	Limited solubility	[1]
Dichloromethane (DCM)	Moderate solubility	[1]
Chloroform	Moderate solubility	[1]
Hexane	Poorly soluble	[1]
Petroleum Ether	Poorly soluble	[1]

Spectroscopic and Analytical Data

The structural integrity and purity of **Fmoc-piperazine hydrochloride** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the fluorenyl and piperazine moieties. Aromatic protons of the fluorenyl group typically

appear in the range of δ 7.2-7.8 ppm. The protons on the piperazine ring will show signals that can be influenced by the solvent and the hydrochloride salt form.

^{13}C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the carbamate group, aromatic carbons of the fluorenyl group, and the carbons of the piperazine ring. The chemical shifts of the piperazine carbons are typically observed in the range of 40-55 ppm.[4]

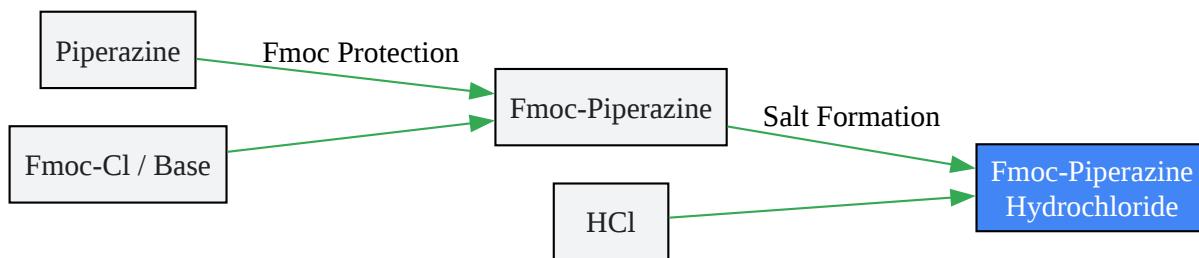
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the compound typically shows a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$. The fragmentation pattern can provide valuable information for structural elucidation.[5]

Applications in Synthesis

The primary application of **Fmoc-piperazine hydrochloride** lies in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for incorporating a piperazine unit into a peptide backbone.[1][2] This can be advantageous for several reasons, including:

- Introducing conformational constraints: The piperazine ring can alter the peptide's secondary structure.
- Improving proteolytic stability: The modified backbone can be less susceptible to enzymatic degradation.
- Serving as a scaffold: The piperazine moiety can be a point for further functionalization to create peptidomimetics or conjugate other molecules.[6]

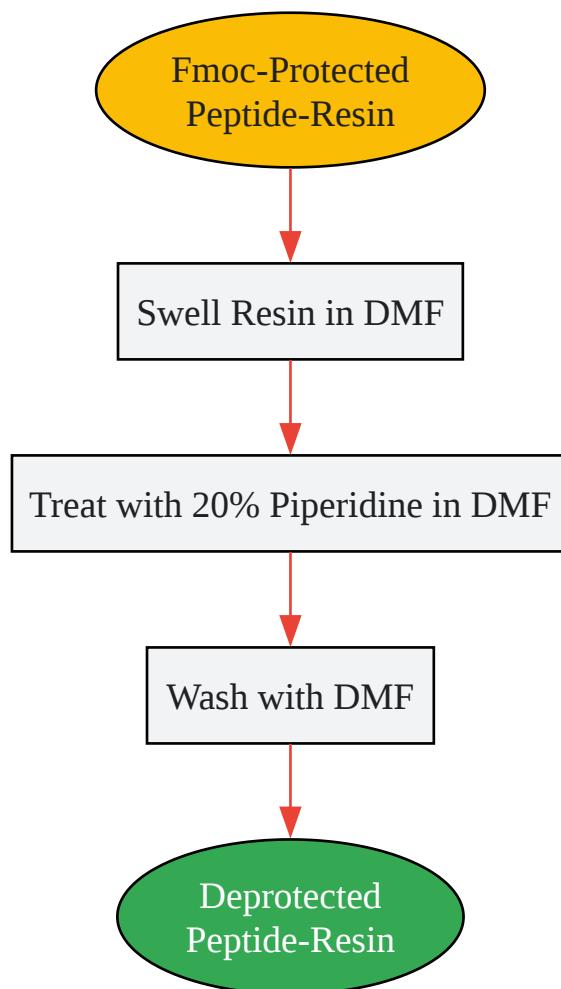

The Fmoc group provides a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation.[7]

Experimental Protocols

Synthesis of Fmoc-Piperazine Hydrochloride

A general method for the synthesis of **Fmoc-piperazine hydrochloride** involves the following steps:

- Fmoc Protection of Piperazine: Piperazine is reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base. The reaction is typically carried out in an organic solvent.
- Hydrochloride Salt Formation: The resulting Fmoc-piperazine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated as a solid.[1]


[Click to download full resolution via product page](#)

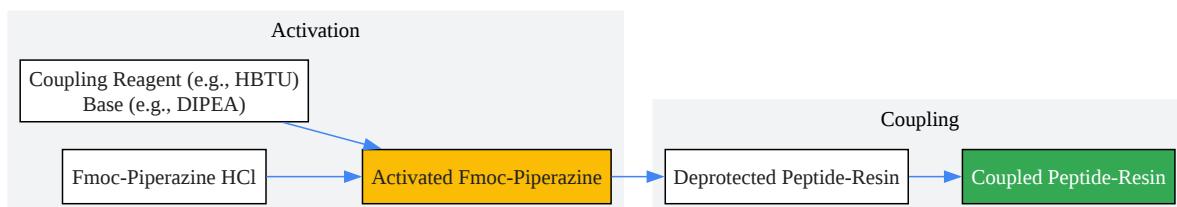
Caption: Synthetic workflow for **Fmoc-piperazine hydrochloride**.

Fmoc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Fmoc group from the piperazine nitrogen is a critical step in SPPS to allow for the coupling of the next amino acid.

- Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically DMF.[8]
- Deprotection: The resin is treated with a solution of a secondary amine, most commonly 20% piperidine in DMF.[8][9] Alternative, less basic reagents like piperazine can also be used to minimize side reactions such as aspartimide formation.[7]
- Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-adduct byproduct.[8]

[Click to download full resolution via product page](#)


Caption: Fmoc deprotection workflow in SPPS.

Coupling of Fmoc-Piperazine Hydrochloride in Solid-Phase Peptide Synthesis

After the deprotection of the N-terminal amino group of the resin-bound peptide, **Fmoc-piperazine hydrochloride** can be coupled as the next building block.

- Activation: In a separate vessel, **Fmoc-piperazine hydrochloride** is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, 2,4,6-collidine).[6][10]

- Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours to ensure complete coupling.[6] [10]
- Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.[10]
- Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test indicates a successful coupling.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for coupling **Fmoc-piperazine hydrochloride** in SPPS.

Safety and Handling

Fmoc-piperazine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage and Stability

Fmoc-piperazine hydrochloride is generally stable under recommended storage conditions. To prevent degradation, it should be stored in a tightly sealed container at 0-8°C, protected

from light and moisture.[2] The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc protecting group.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Fmoc-Piperazine Hydrochloride (CAS: 215190-22-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334004#fmoc-piperazine-hydrochloride-cas-number-215190-22-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com